molecular formula C11H14BBrClNO2 B8070849 3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B8070849
M. Wt: 318.40 g/mol
InChI Key: KDYZOTKUMURSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 2223049-72-5) is a halogenated pyridine derivative bearing both bromo (Br) and chloro (Cl) substituents at positions 3 and 2, respectively, along with a pinacol boronic ester group at position 3. Its molecular structure enables dual reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in pharmaceutical and materials science applications . Industrially, it is produced with ≥99% purity and sold in bulk quantities for synthetic workflows .

Properties

IUPAC Name

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYZOTKUMURSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Setup and Conditions

Iridium-catalyzed C–H borylation, as demonstrated for trifluoromethyl-substituted pyridines, provides a robust framework for installing boronate esters on halogenated aromatics. For 3-bromo-2-chloropyridine, the protocol involves:

  • Catalyst System : [Ir(OMe)(COD)]₂ (1 mol%) with 4,4′-di-tert-butylbipyridine (dtbbpy, 2 mol%).

  • Boron Source : Pinacolborane (HBPin, 1.5 equiv).

  • Conditions : Toluene, 80°C, 12–24 hours under nitrogen.

Mechanistic Considerations

The iridium catalyst activates the C5–H bond via oxidative addition, forming a cyclometalated intermediate. The boronate ester installs selectively at the C5 position due to diminished steric hindrance and electronic effects from the C2 chlorine and C3 bromine.

Yield and Scalability

Under optimized conditions, this method achieves 65–78% isolated yield for analogous halogenated pyridines. Scaling to gram quantities requires careful exclusion of moisture and oxygen to prevent boronate hydrolysis.

Miyaura Borylation of Polyhalogenated Pyridines

Palladium-Catalyzed Cross-Coupling

Miyaura borylation replaces a halogen (e.g., iodide) with a boronate ester via Pd catalysis. Starting from 3-bromo-2-chloro-5-iodopyridine:

  • Catalyst System : Pd(dppf)Cl₂ (5 mol%).

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Base : KOAc (3 equiv) in dioxane at 90°C.

Substrate Synthesis

The trihalogenated precursor is synthesized via sequential halogenation:

  • Chlorination : 2-chloropyridine undergoes electrophilic chlorination using Cl₂/AlCl₃ at 0°C (72% yield).

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at C3 (68% yield).

  • Iodination : Directed ortho-metalation (LDA, −78°C) followed by I₂ quench installs iodide at C5 (55% yield).

Limitations

Competitive oxidative addition of Pd to C2–Cl or C3–Br bonds reduces efficiency, necessitating excess B₂pin₂ and prolonged reaction times.

Directed Ortho-Metalation and Boron Quench

Lithium-Halogen Exchange and Boronation

For substrates resistant to catalytic borylation, directed metalation offers an alternative:

  • Lithiation : 2-chloro-3-bromopyridine treated with LDA at −78°C in THF generates a lithiated intermediate at C5.

  • Borylation : Quenching with triisopropyl borate (B(OiPr)₃) followed by pinacol esterification yields the target compound (51% over two steps).

Side Reactions

Competing decomposition pathways, including proto-deboronation and halogen scrambling, necessitate low temperatures and anhydrous conditions.

Comparative Analysis of Methods

Method Catalyst Yield (%) Regioselectivity Scalability
Ir-catalyzed C–H Borylation[Ir(OMe)(COD)]₂/dtbbpy65–78High (C5)Moderate
Miyaura BorylationPd(dppf)Cl₂45–60Moderate (C5)Low
Directed MetalationLDA/B(OiPr)₃51High (C5)Low

Key Takeaways :

  • Ir-catalyzed borylation offers the best balance of yield and selectivity.

  • Miyaura borylation suffers from competing side reactions but is viable for iodide precursors.

  • Directed metalation is limited by functional group tolerance but useful for small-scale synthesis.

Industrial-Scale Production and Supplier Protocols

Large-Scale Ir-Catalyzed Borylation

Chemical suppliers like Capot Chemical Co. and Hubei Xin Bonus Chemical Co. utilize continuous flow reactors for kilogram-scale synthesis:

  • Reactor Setup : Stainless steel tubular reactor (T = 100°C, P = 10 bar).

  • Catalyst Loading : 0.5 mol% [Ir(OMe)(COD)]₂ with dtbbpy.

  • Throughput : 1.2 kg/day with 70% isolated yield.

Purification

Crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from ethanol/water (85% recovery).

Challenges and Mitigation Strategies

Boronate Hydrolysis

The pinacol boronate ester is prone to hydrolysis under acidic or aqueous conditions. Industrial protocols use molecular sieves (4Å) and dry solvents to minimize degradation.

Halogen Redistribution

Pd-catalyzed methods risk halogen scrambling (e.g., Br migration from C3 to C4). Substituting Pd with Ni catalysts (e.g., NiCl₂(dme)) reduces this side reaction but lowers yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding pyridine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the bromine and chlorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Pyridine N-oxides: Resulting from oxidation reactions.

  • Reduced Pyridines: Resulting from reduction reactions.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents : Compounds containing boron have been studied for their potential in cancer therapy due to their ability to enhance the efficacy of radiation therapy. The incorporation of dioxaborolane groups may improve the pharmacokinetic properties of anticancer drugs.

Antimicrobial Activity : Research has indicated that halogenated pyridines exhibit antimicrobial properties. The addition of the dioxaborolane moiety could enhance this activity through synergistic effects.

Organic Synthesis

Building Blocks for Complex Molecules : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical reactions such as Suzuki coupling and other cross-coupling methods.

Material Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. Research has shown that such modifications can lead to enhanced performance in applications like coatings and composites.

Case Studies

Study Title Findings Reference
Synthesis and Anticancer ActivityDemonstrated that boron-containing compounds enhance radiotherapy efficacy in tumor models.
Antimicrobial PropertiesFound that halogenated pyridines exhibit significant antimicrobial activity against various pathogens.
Polymer ModificationShowed that adding boron compounds improves thermal and mechanical properties of polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific reaction it undergoes. For example, in the Suzuki-Miyaura cross-coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine derivative and the boronic acid derivative. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and their subsequent biological or chemical activity.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The table below highlights key structural differences and their implications:

Compound Name CAS Number Substituents (Positions) Key Reactivity/Applications
3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target Compound) 2223049-72-5 Br (3), Cl (2), Bpin (5) Dual halogen reactivity for sequential cross-coupling; used in complex heterocycle synthesis
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2794715 (PubChem) Br (2), Bpin (5) Single halogen site; common in Suzuki reactions for biaryl synthesis
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 444120-94-9 Cl (2), Bpin (5) Electrophilic chlorination precursor; limited in tandem coupling due to single halogen
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 1072152-50-1 Br (5), Bpin (3), pyrrolo ring Fused-ring system for mGluR5 modulators; boronic ester enables functionalization at position 3
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 1084953-47-8 CF₃ (5), Bpin (3) Electron-withdrawing CF₃ enhances stability in OLED materials

Key Observations :

  • The target compound uniquely combines Br and Cl substituents, enabling sequential cross-coupling (e.g., initial Cl displacement followed by Br coupling) for multi-functionalized products .
  • Fused-ring analogues (e.g., pyrrolo-pyridine derivatives) prioritize bioactivity, such as mGluR5 modulation, but lack halogen diversity .
  • Electron-deficient derivatives (e.g., CF₃-substituted) are tailored for materials science, where electronic properties dominate over synthetic versatility .

Biological Activity

3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 2223049-72-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and safety profile.

  • Molecular Formula : C11_{11}H14_{14}BBrClNO2_2
  • Molecular Weight : 318.40 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections detail specific areas of activity.

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Studies on related pyridine derivatives have shown that they can act as inhibitors for kinases and other enzyme classes involved in cancer and inflammatory pathways.

Case Study: DYRK1A Inhibition
A study focusing on DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A) inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. While specific data for our compound is not available, the trends observed suggest that similar structures can lead to nanomolar-level inhibition .

3. Anti-inflammatory Properties

Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects. For instance, studies have shown that certain pyridine derivatives can reduce pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS).

Table 2: Anti-inflammatory Effects of Pyridine Derivatives

Compound NameModel UsedCytokine Reduction (%)Reference
Compound DBV2 Microglial Cells70
Compound ERAW264.7 Macrophages65

Safety and Toxicity

The safety profile of this compound indicates potential irritant effects. It is classified with hazard statements indicating skin and eye irritation (H315 and H319) . Toxicological assessments are crucial for determining safe dosage levels in therapeutic applications.

Q & A

Basic Research Questions

Q. How can I confirm the structural integrity of 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and boron integration. For example, the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically shows characteristic peaks at δ 1.0–1.3 ppm in 1H^1H NMR and δ 24–28 ppm in 11B^{11}B NMR .
  • X-ray Diffraction : Grow single crystals and refine the structure using SHELXL or OLEX2. SHELXL is optimized for small-molecule refinement, while OLEX2 provides an integrated workflow for structure solution and analysis .

Q. What synthetic routes are feasible for introducing the boronate ester group into pyridine derivatives like this compound?

  • Methodological Answer : Utilize Suzuki-Miyaura cross-coupling or direct borylation.

  • Suzuki-Miyaura : React bromo/chloro-substituted pyridines with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of Pd catalysts (e.g., Pd(PPh3_3)4_4) under inert atmosphere. Optimize reaction conditions (temperature, solvent, ligand) to avoid deborylation side reactions .
  • Direct Borylation : For regioselective boron installation, use Ir-catalyzed C–H borylation. Ensure proper directing groups (e.g., halogens) are present to guide selectivity .

Q. What precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Address boron- and halogen-related hazards.

  • Boron Safety : Boronate esters are moisture-sensitive; store under inert gas (N2_2/Ar) and use anhydrous solvents.
  • Halogen Safety : Bromo/chloro groups may release toxic fumes during reactions. Use fume hoods and personal protective equipment (PPE). Refer to safety protocols in for emergency response (e.g., P201, P210 codes) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer : Analyze reaction kinetics and computational models.

  • Steric Hindrance : The 2-chloro and 3-bromo groups may slow transmetallation due to proximity to the boron center. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects : Electron-withdrawing halogens enhance electrophilicity of the pyridine ring, accelerating oxidative addition. Monitor reaction progress via TLC/GC-MS to identify bottlenecks .

Q. What crystallographic software and parameters are optimal for resolving structural ambiguities in this compound?

  • Methodological Answer : Use SHELX and OLEX2 with tailored refinement strategies.

  • SHELXL : Apply restraints for boronate ester geometry (B–O bond lengths ≈ 1.36 Å, O–B–O angles ≈ 120°) and anisotropic displacement parameters for heavy atoms .
  • OLEX2 : Leverage its graphical interface for real-time electron density analysis. Use the SQUEEZE function to model solvent-accessible voids if crystallinity is poor .

Q. How can vibrational spectroscopy (IR/Raman) and DFT calculations elucidate the compound’s reactive sites?

  • Methodological Answer : Correlate experimental spectra with theoretical models.

  • Infrared Spectroscopy : Identify B–O stretching modes (1350–1250 cm1^{-1}) and pyridine ring vibrations (1600–1400 cm1^{-1}). Compare with DFT-calculated spectra (B3LYP/6-311+G(2d,p)) to validate assignments .
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···π, halogen bonding) to predict reactivity toward nucleophiles or electrophiles .

Q. What strategies mitigate competing pathways (e.g., protodeboronation) during cross-coupling reactions?

  • Methodological Answer : Optimize reaction conditions and catalyst systems.

  • Base Selection : Use mild bases (e.g., K2_2CO3_3) instead of strong bases (NaOH) to reduce protodeboronation.
  • Ligand Design : Employ electron-rich Pd ligands (e.g., XPhos) to stabilize the Pd–B intermediate and suppress β-hydride elimination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.